molecular formula C10H12O2 B130761 2-(4-Methylphenyl)propanoic acid CAS No. 938-94-3

2-(4-Methylphenyl)propanoic acid

Cat. No. B130761
M. Wt: 164.2 g/mol
InChI Key: KDYOFXPLHVSIHS-UHFFFAOYSA-N
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Patent
US05703074

Procedure details

160.65 g (1.35 mol) of thionyl chloride are placed in a 1 liter three-necked flask fitted with a mechanical stirrer and a condenser. 164.2 g (0.9 mol) of p-methylphenylpropionic acid are added little by little thereto at room temperature. After 4 hours, the reaction is terminated by heating at 60° C. for 1 hour. Excess SOCl2 is removed by distillation/n vacuo. In that manner 164.5 g of p-methylphenylpropionic acid chloride are obtained.
Quantity
160.65 g
Type
reactant
Reaction Step One
Quantity
164.2 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
S(Cl)([Cl:3])=O.[CH3:5][C:6]1[CH:11]=[CH:10][C:9]([CH:12]([CH3:16])[C:13](O)=[O:14])=[CH:8][CH:7]=1>>[CH3:5][C:6]1[CH:11]=[CH:10][C:9]([CH:12]([CH3:16])[C:13]([Cl:3])=[O:14])=[CH:8][CH:7]=1

Inputs

Step One
Name
Quantity
160.65 g
Type
reactant
Smiles
S(=O)(Cl)Cl
Step Two
Name
Quantity
164.2 g
Type
reactant
Smiles
CC1=CC=C(C=C1)C(C(=O)O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
fitted with a mechanical stirrer and a condenser
CUSTOM
Type
CUSTOM
Details
the reaction is terminated
CUSTOM
Type
CUSTOM
Details
Excess SOCl2 is removed by distillation/n vacuo

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
CC1=CC=C(C=C1)C(C(=O)Cl)C
Measurements
Type Value Analysis
AMOUNT: MASS 164.5 g
YIELD: CALCULATEDPERCENTYIELD 100.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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